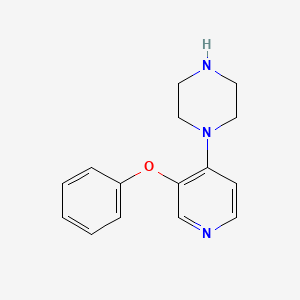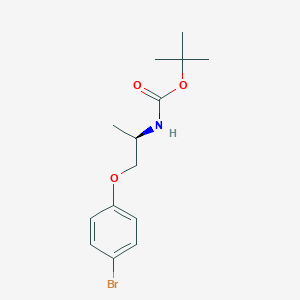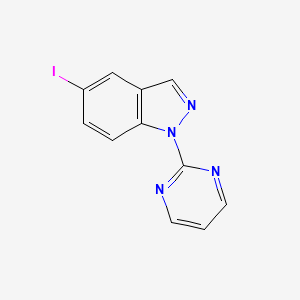
5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid
Descripción general
Descripción
5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid is a synthetic organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrrole precursor with methanesulfonyl chloride under basic conditions, followed by esterification of the carboxylic acid groups using methanol and an acid catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its bioactive effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Similar structure but with different ester groups.
1H-Pyrrole, 2,4-dimethyl-3,5-diethoxycarbonyl-: Another pyrrole derivative with different substituents.
Uniqueness
5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential bioactivity. This differentiates it from other pyrrole derivatives and makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H9NO6S |
|---|---|
Peso molecular |
247.23 g/mol |
Nombre IUPAC |
5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO6S/c1-15-8(12)6-3-5(7(10)11)4-9(6)16(2,13)14/h3-4H,1-2H3,(H,10,11) |
Clave InChI |
PLXOAEYUFQCLQM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CN1S(=O)(=O)C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![8-Ethyl-10-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane](/img/structure/B8292434.png)

